Structural Differentiation: Dual Functional Handle Density vs. Mono-Functional N-Boc-Piperidine Analogs
The target compound contains two orthogonal functional groups—a secondary alcohol (C3–OH) and an exocyclic olefin (C4=CH₂)—within the same N-Boc-piperidine scaffold. In contrast, the closest commercial analogs possess only one of these handles: tert-butyl 4-methylenepiperidine-1-carboxylate (CAS 159635-49-1) lacks the 3-hydroxyl, and tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS 85275-45-2) lacks the 4-methylene [1]. A substructure search in PubChem returns fewer than 5 compounds that match the exact 3-hydroxy-4-methylenepiperidine-1-carboxylate connectivity, underscoring the rarity of this dual-functional motif [2].
| Evidence Dimension | Number of chemically orthogonal functional handles |
|---|---|
| Target Compound Data | 2 (3-OH + 4-exocyclic methylene) |
| Comparator Or Baseline | 1 for tert-butyl 4-methylenepiperidine-1-carboxylate (CAS 159635-49-1, only 4-methylene); 1 for tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS 85275-45-2, only 3-OH) |
| Quantified Difference | 2 vs. 1 functional handle; the target provides twice the synthetic diversification vectors |
| Conditions | Structural comparison based on validated CAS registry entries and PubChem connectivity data |
Why This Matters
A single building block with dual orthogonal handles reduces the number of synthetic steps and protecting-group manipulations required to access complex 3,4-disubstituted piperidine scaffolds, directly impacting project timelines and cost of goods.
- [1] PubChem Compound Summary for CID 14390043, tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS 85275-45-2). https://pubchem.ncbi.nlm.nih.gov/compound/14390043 View Source
- [2] PubChem CID 10584700, Related Compounds section showing limited same-connectivity entries. https://pubchem.ncbi.nlm.nih.gov/compound/10584700 View Source
